molecular formula C17H15NO5 B3861963 (E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one

(E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B3861963
M. Wt: 313.30 g/mol
InChI Key: HSDBVTMXXGJQGH-VQHVLOKHSA-N
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Description

(E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a chalcone derivative, which is a type of natural compound known for its diverse biological activities. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound is characterized by the presence of methoxy groups on one phenyl ring and a nitro group on the other, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one, known for its wide range of biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with diverse biological activities including antioxidant and anti-inflammatory properties.

    2-nitrochalcones: Compounds similar to this compound, with variations in the substitution pattern on the phenyl rings.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as an antimicrobial and anticancer agent compared to other chalcones and related compounds.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-16-10-8-13(11-17(16)23-2)15(19)9-7-12-5-3-4-6-14(12)18(20)21/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBVTMXXGJQGH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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